3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID
CAS No.:
Cat. No.: VC9588541
Molecular Formula: C14H11FN2O3
Molecular Weight: 274.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FN2O3 |
|---|---|
| Molecular Weight | 274.25 g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)carbamoylamino]benzoic acid |
| Standard InChI | InChI=1S/C14H11FN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
| Standard InChI Key | GRNZTHNHFNYHAK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzoic acid core substituted at the 3-position with a urea group bridging to a 4-fluorophenyl ring. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(4-fluorophenyl)carbamoylamino]benzoic acid | |
| Molecular Formula | ||
| Molecular Weight | 274.25 g/mol | |
| SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C(=O)O | |
| PubChem CID | 306326 |
The urea linkage (-NH-C(=O)-NH-) introduces hydrogen-bonding capacity, while the fluorine atom enhances lipophilicity and metabolic stability .
Spectroscopic Characterization
Though experimental spectra are unavailable, analogous compounds exhibit:
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IR: Stretching vibrations at ~1678–1690 cm (carboxylic acid C=O) and ~1570–1608 cm (urea C=O) .
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NMR: Aromatic protons resonate between δ 7.0–8.3 ppm, with the urea NH signal appearing downfield (δ ~8.9–9.1 ppm) .
Synthesis and Derivative Strategies
Proposed Synthetic Routes
While no direct synthesis is reported, plausible pathways include:
Suzuki-Miyaura Coupling
A benzoic acid boronic ester could couple with 4-fluoroaniline derivatives, as demonstrated in related fluorophenyl benzoic acid syntheses . For example:
Subsequent urea formation via reaction with an isocyanate or carbodiimide-mediated coupling would yield the target compound .
Stepwise Urea Formation
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Activation of 3-aminobenzoic acid’s amine group with phosgene or triphosgene.
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Nucleophilic attack by 4-fluoroaniline to form the urea bridge .
Physicochemical Properties
Predicted Solubility and Lipophilicity
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logP: Estimated at ~1.7–2.1 (similar to 4-methylaminobenzoic acid, logP = 1.71 ).
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid and urea groups; limited aqueous solubility (~0.1–1 mg/mL) .
Thermal Stability
Analogous urea derivatives exhibit melting points >250°C, suggesting high thermal stability . Decomposition likely occurs via cleavage of the urea linkage above 300°C.
Biological Activity and Applications
Cytotoxicity Considerations
Structurally related compounds exhibit IC values ≥15.0 µM against HepG2 cancer cells . Fluorine’s electron-withdrawing effects could enhance DNA intercalation or topoisomerase inhibition.
Material Science Applications
The carboxylic acid moiety enables coordination to metal ions, suggesting utility in catalysis or polymer synthesis.
Comparative Analysis with Analogues
The fluorine atom and urea bridge distinguish this compound through enhanced target binding and metabolic resistance.
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